molecular formula C9H7N5O B2370090 N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide CAS No. 2249090-61-5

N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide

Cat. No.: B2370090
CAS No.: 2249090-61-5
M. Wt: 201.189
InChI Key: SIIPOIKCLOPHPG-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-bromocinnamaldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as 2-dimethylaminopyridine (DMAP) and tert-butyl hydroperoxide (TBHP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazo[1,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives, while reduction may produce imidazo[1,2-a]pyrimidine-2-carboxamide derivatives with reduced functional groups.

Scientific Research Applications

N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanomethyl and carboxamide groups contribute to its ability to interact with various molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-(cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-2-4-11-8(15)7-6-14-5-1-3-12-9(14)13-7/h1,3,5-6H,4H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIPOIKCLOPHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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